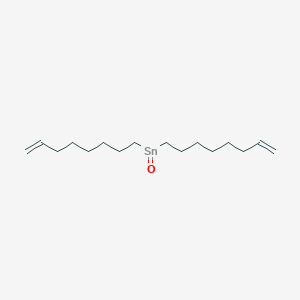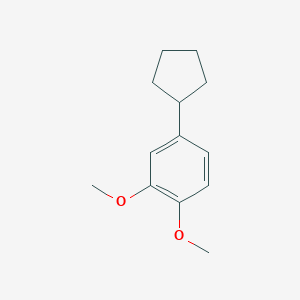
4-Cyclopentyl-1,2-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentyl-1,2-dimethoxybenzene is an organic compound with the molecular formula C13H18O2. It is characterized by a benzene ring substituted with two methoxy groups at the 1 and 2 positions and a cyclopentyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where 1,2-dimethoxybenzene reacts with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Cyclopentyl-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various electrophiles in the presence of Lewis acids like AlCl3 or FeCl3.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
科学的研究の応用
4-Cyclopentyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Cyclopentyl-1,2-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.
類似化合物との比較
1,4-Dimethoxybenzene: Lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-Cyclopentylphenol: Similar structure but with a hydroxyl group instead of methoxy groups, leading to different reactivity and hydrogen bonding capabilities.
Uniqueness: 4-Cyclopentyl-1,2-dimethoxybenzene is unique due to the combination of the cyclopentyl group and two methoxy groups, which influence its chemical reactivity and potential applications. The steric hindrance provided by the cyclopentyl group can affect the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
105775-08-4 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
4-cyclopentyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-14-12-8-7-11(9-13(12)15-2)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3 |
InChIキー |
LYXCMEWLOXINPU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


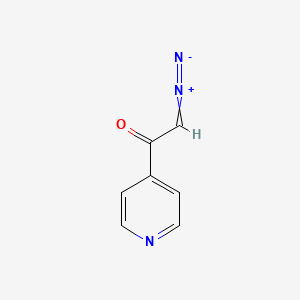
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)

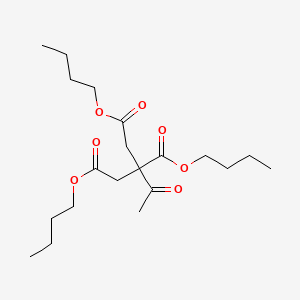

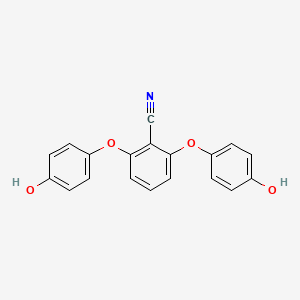
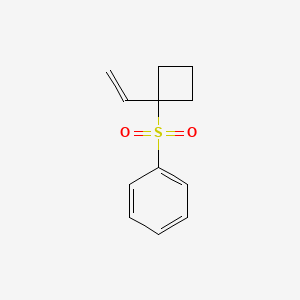

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
